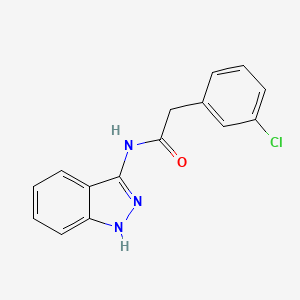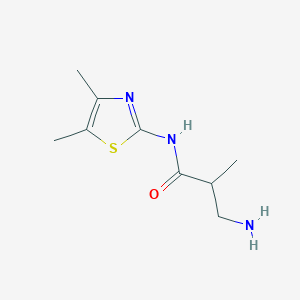![molecular formula C13H18N2O2 B7556173 N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide](/img/structure/B7556173.png)
N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide, also known as HCA, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HCA is a derivative of the natural compound hydroxycitric acid (HCA), which is found in the fruit of the Garcinia cambogia tree.
Aplicaciones Científicas De Investigación
N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide has been investigated for its potential use in the treatment of obesity, diabetes, and metabolic syndrome.
Mecanismo De Acción
The mechanism of action of N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide is not fully understood, but it is thought to work by inhibiting the enzyme ATP citrate lyase, which is involved in the synthesis of fatty acids. This inhibition leads to a decrease in the production of fatty acids, which may contribute to the anti-obesity effects of N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide. Additionally, N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide has been shown to increase the levels of serotonin in the brain, which may contribute to its anti-depressant effects.
Biochemical and Physiological Effects:
N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the levels of triglycerides and LDL cholesterol in the blood, while increasing the levels of HDL cholesterol. Additionally, N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide has been shown to decrease the levels of inflammatory cytokines and oxidative stress markers in the blood. These effects may contribute to the anti-inflammatory and antioxidant properties of N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-established mechanism of action. Additionally, N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide has a low toxicity profile and has been shown to be safe in animal studies. However, there are also some limitations to the use of N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide in lab experiments. It is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, the effects of N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide may be influenced by factors such as diet and exercise, which can make it difficult to isolate the effects of N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide. One area of interest is the potential use of N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide in the treatment of cancer. N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide has been shown to have anti-cancer properties in vitro, and further research is needed to determine its potential use in vivo. Additionally, there is interest in the potential use of N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide in the treatment of metabolic disorders such as obesity and diabetes. Further research is needed to determine the optimal dosing and administration of N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide for these conditions. Finally, there is interest in the potential use of N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide as a dietary supplement for weight loss and other health benefits. Further research is needed to determine the safety and efficacy of N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide as a dietary supplement.
In conclusion, N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide, or N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide, is a compound with a number of potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties, and may have potential for use in the treatment of obesity, diabetes, and metabolic syndrome. While there are some limitations to the use of N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide in lab experiments, there are also a number of potential future directions for research on N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide.
Métodos De Síntesis
N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide can be synthesized by the condensation of hydroxycitric acid and pyridine-3-carboxaldehyde. The reaction is carried out in the presence of a catalyst such as triethylamine, and the resulting product is purified by column chromatography. The yield of the reaction is typically around 60-70%.
Propiedades
IUPAC Name |
N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-10-13(5-1-2-6-13)15-12(17)8-11-4-3-7-14-9-11/h3-4,7,9,16H,1-2,5-6,8,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKVWXFSZDGQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)NC(=O)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[2-(2,4-Dichlorophenoxy)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7556099.png)
![2-Methyl-3-[(2-phenylsulfanylacetyl)amino]propanoic acid](/img/structure/B7556100.png)
![2-Methyl-3-[(4-methylsulfonylbenzoyl)amino]propanoic acid](/img/structure/B7556108.png)
![3-[(5-Bromo-2-methylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7556114.png)

![3-[(2,4-Dichlorobenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7556144.png)
![3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid](/img/structure/B7556147.png)
![3-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]-2-methylpropanoic acid](/img/structure/B7556151.png)
![2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B7556159.png)
![3-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7556164.png)
![2-[1-[(4-Ethoxyphenyl)methyl]piperidin-3-yl]acetic acid](/img/structure/B7556170.png)
![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7556186.png)
![2-[1-[(2,5-Dichlorophenyl)carbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7556189.png)